1,4-Naphthalenedione, 3-hydroxy-6-methoxy-2-phenyl-

Description

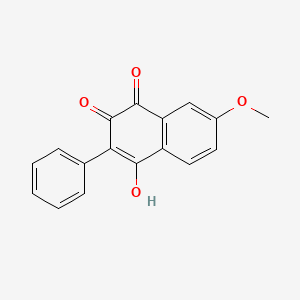

The compound 1,4-Naphthalenedione, 3-hydroxy-6-methoxy-2-phenyl- (CAS: 831171-90-5) is a naphthoquinone derivative characterized by a 1,4-naphthalenedione core substituted with hydroxyl (-OH), methoxy (-OCH₃), and phenyl (-C₆H₅) groups at positions 3, 6, and 2, respectively. This structural configuration confers distinct physicochemical and biological properties. Naphthoquinones are renowned for their redox activity, enabling roles in electron transfer processes and interactions with biological targets.

For instance, 2-hydroxy-3-(3-methyl-2-butenyl)-1,4-naphthalenedione (lapachol), a natural analog, demonstrates insecticidal and anticancer properties .

Properties

CAS No. |

831171-90-5 |

|---|---|

Molecular Formula |

C17H12O4 |

Molecular Weight |

280.27 g/mol |

IUPAC Name |

4-hydroxy-7-methoxy-3-phenylnaphthalene-1,2-dione |

InChI |

InChI=1S/C17H12O4/c1-21-11-7-8-12-13(9-11)16(19)17(20)14(15(12)18)10-5-3-2-4-6-10/h2-9,18H,1H3 |

InChI Key |

AXUZLPRBASBECG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(C(=O)C2=O)C3=CC=CC=C3)O |

Origin of Product |

United States |

Biological Activity

1,4-Naphthalenedione, 3-hydroxy-6-methoxy-2-phenyl-, commonly referred to as a naphthoquinone derivative, exhibits a range of significant biological activities. This compound is notable for its structural features, including a naphthalene ring with hydroxyl and methoxy substituents, which contribute to its reactivity and interaction with biological systems. This article provides an overview of its biological activities, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Naphthalene Ring : A fused bicyclic aromatic hydrocarbon.

- Carbonyl Groups : Present at positions 1 and 4, contributing to its electrophilicity.

- Hydroxyl Group : Located at position 3, enhancing solubility and potential for hydrogen bonding.

- Methoxy Group : At position 6, influencing lipophilicity and biological activity.

- Phenyl Group : Attached at position 2, which may enhance interactions with biological targets.

Biological Activities

-

Cytotoxicity :

- Naphthoquinones, including this compound, have been reported to exhibit cytotoxic effects against various cancer cell lines. A study highlighted that derivatives of naphthoquinones demonstrated significant cytotoxic activity against HeLa (cervical cancer) cells and other tumor cell lines such as IGROV-1 and SK-MEL-28 .

- The mechanism involves inducing apoptosis in cancer cells while showing reduced toxicity in non-tumor cells like HEK-293 .

- Antimicrobial Properties :

- Neuroprotective Effects :

- Inhibition of Enzymatic Activity :

Synthesis Methods

The synthesis of 1,4-naphthalenedione derivatives typically involves several chemical reactions:

- Oxidation Reactions : Starting materials like phenolic compounds can undergo oxidation to form naphthoquinones.

- Substitution Reactions : Functional groups can be introduced through electrophilic aromatic substitution or nucleophilic addition reactions.

Case Study 1: Cytotoxicity Assessment

A study conducted on various naphthoquinone derivatives assessed their cytotoxic effects using a bioassay on wheat coleoptiles and subsequent testing on cancer cell lines. The findings indicated that specific structural modifications enhanced their cytotoxicity compared to traditional chemotherapeutic agents like etoposide .

Case Study 2: Neuroprotective Mechanism

Research involving the neuroprotective effects of naphthoquinones demonstrated their ability to reduce reactive oxygen species (ROS) production in neuronal cells exposed to neurotoxic agents. The study highlighted the upregulation of antioxidant enzymes as a key protective mechanism against oxidative stress .

Comparative Analysis

The following table compares the biological activities of several related naphthoquinone compounds:

| Compound Name | Structure Features | Unique Biological Properties |

|---|---|---|

| 1,4-Naphthoquinone | Dione without additional substituents | Strong oxidizing agent; used in dye production |

| Juglone | Hydroxyl group at position 5 | Antimicrobial; induces apoptosis in cancer cells |

| Lawsone | Methoxy group at position 2 | Antioxidant; potential anticancer activity |

| 2-Acetyl-3-aminophenyl-1,4-naphthoquinone | Acetyl and amino groups | Significant cytotoxic activity against various cancers |

Scientific Research Applications

Antimicrobial Activity

Naphthoquinone derivatives, including 1,4-Naphthalenedione, 3-hydroxy-6-methoxy-2-phenyl, have shown significant antimicrobial properties against various pathogens. Studies indicate that these compounds can inhibit the growth of bacteria and fungi effectively.

Case Study: Antibacterial and Antifungal Properties

A study synthesized new derivatives of naphthoquinones and evaluated their antimicrobial activity against strains such as Staphylococcus aureus, Candida tenuis, and Aspergillus niger. The results demonstrated that certain derivatives exhibited potent antibacterial and antifungal activities at low concentrations, suggesting their potential use in treating infections caused by resistant strains of bacteria and fungi .

| Compound | Activity | Target Organisms |

|---|---|---|

| 1,4-Naphthalenedione | Antibacterial | Staphylococcus aureus |

| 3-Hydroxy-6-methoxy-2-phenyl | Antifungal | Candida tenuis, Aspergillus niger |

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of naphthoquinone derivatives. These compounds can modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

Case Study: Inhibition of Inflammatory Mediators

In vitro studies showed that 1,4-Naphthalenedione derivatives could inhibit the production of pro-inflammatory cytokines such as interleukin-6 in cell cultures stimulated with lipopolysaccharides. This suggests a mechanism through which these compounds may reduce inflammation in conditions like arthritis or viral infections .

Neuroprotective Properties

Naphthoquinones have been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.

Case Study: Inhibition of Amyloid-beta Aggregation

Research has indicated that certain naphthoquinone derivatives can inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. The compound demonstrated an ability to enhance fluorescence properties in the presence of amyloid plaques, indicating its potential as an imaging agent for early diagnosis .

| Property | Mechanism | Implications |

|---|---|---|

| Amyloid-beta aggregation inhibition | Binds to aggregates | Potential diagnostic tool for Alzheimer's disease |

Synthesis and Structural Modifications

The synthesis of 1,4-Naphthalenedione derivatives often involves structural modifications that enhance their biological activities. Various methods have been employed to synthesize these compounds with improved efficacy against specific targets.

Case Study: Structural Variations

Different synthetic routes have been explored to create modified naphthoquinones with varying substituents. For instance, introducing halogen groups has been shown to enhance antibacterial activity against specific pathogens .

Comparison with Similar Compounds

Key Observations :

- Phenyl vs.

- Methoxy Positioning: Methoxy at position 6 (target) vs.

- Halogenation : Brominated derivatives (e.g., 6-Bromo-1,4-naphthalenedione) exhibit heightened reactivity, useful in synthetic chemistry but may increase toxicity .

Physicochemical Properties

- Lipophilicity (LogP): The target compound’s phenyl group likely increases LogP compared to lapachol (predicted LogP ~3.0 vs. 2.5), enhancing lipid solubility .

- Polar Surface Area (PSA): Hydroxyl and methoxy groups increase PSA (~74.6 Ų for the target), improving water solubility relative to nonpolar derivatives like 6-bromo-1,4-naphthalenedione (PSA ~34.1 Ų) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-hydroxy-6-methoxy-2-phenyl-1,4-naphthalenedione and its derivatives?

- Methodological Answer :

- Condensation Reactions : Derivatives can be synthesized via nucleophilic substitution or condensation with amines. For example, enamine derivatives of 1,4-naphthalenedione were prepared by reacting lapachol (a natural precursor) with morpholine, piperidine, or pyrrolidine under reflux conditions .

- Photodehydration : Photochemical methods, such as the photodehydration of hydroxymethyl-substituted precursors (e.g., 2-(hydroxymethyl)benzene-1,4-diol), can generate reactive intermediates like o-quinone methides, which are trapped via Diels-Alder reactions to form functionalized derivatives .

- Table 1 : Key Synthetic Routes

Q. How can spectroscopic techniques validate the structural identity of 3-hydroxy-6-methoxy-2-phenyl-1,4-naphthalenedione?

- Methodological Answer :

- Mass Spectrometry (MS) : Compare experimental spectra with reference data from the EPA/NIH Mass Spectral Database (e.g., molecular weight confirmation for C10H6O3 derivatives ).

- Nuclear Magnetic Resonance (NMR) : Use 2D NMR (e.g., COSY, HSQC) to resolve complex substituent interactions. For example, enamine derivatives were characterized via ¹H/¹³C NMR and DEPT experiments to assign stereochemistry .

- Table 2 : Spectroscopic Benchmarks

| Technique | Key Peaks/Data Points | Application Example | Reference |

|---|---|---|---|

| MS | Molecular ion at m/z 174 (C10H6O3) | Confirm molecular weight | |

| ¹³C NMR | Carbonyl signals at δ 180-190 ppm | Identify quinone moieties |

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of 1,4-naphthalenedione derivatives?

- Methodological Answer :

- Assay Standardization : Discrepancies may arise from variations in test organisms (e.g., Artemia salina vs. Aedes aegypti larvae ) or cytotoxicity protocols (e.g., A549 human breast cells ). Use harmonized OECD guidelines for reproducibility.

- Purity Control : Impurities (e.g., ≤95% purity in propionylshikonin ) can skew results. Employ HPLC-UV or LC-MS for purity assessment.

- Mechanistic Studies : Compare reactive intermediates (e.g., quinone methides ) across studies to isolate bioactivity drivers.

Q. What strategies enhance the bioactivity of 3-hydroxy-6-methoxy-2-phenyl-1,4-naphthalenedione through quinone moiety modification?

- Methodological Answer :

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., sulfonyl or fluoroethyl groups ) to modulate redox potential and stability.

- Reactive Intermediate Trapping : Use Diels-Alder reactions with dienophiles (e.g., ethyl vinyl ether) to stabilize transient o-quinone methides, enabling targeted derivatization .

- Table 3 : Bioactivity Optimization Approaches

| Strategy | Example Modification | Outcome | Reference |

|---|---|---|---|

| Sulfonyl Addition | 2-[(2-Fluoroethyl)sulfonyl] | Enhanced electrophilicity | |

| Amine Functionalization | Enamine derivatives | Improved cytotoxicity profile |

Q. What are the best practices for safe handling of 3-hydroxy-6-methoxy-2-phenyl-1,4-naphthalenedione in laboratory settings?

- Methodological Answer :

- Ventilation : Use local exhaust ventilation or enclosed systems to minimize inhalation exposure .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Post-exposure protocols include immediate washing of affected areas .

- Waste Management : Neutralize quinone-containing waste with reducing agents (e.g., sodium dithionite) prior to disposal.

Data Contradiction Analysis Example

Cell Line Variability : A549 cells vs. other cancer models.

Solvent Effects : DMSO concentration differences altering compound solubility.

Redox Interference : Endogenous antioxidants in assay media quenching reactive oxygen species (ROS) generated by quinones.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.